Benzoylecgonine ethyl ester-D8

Overview

Description

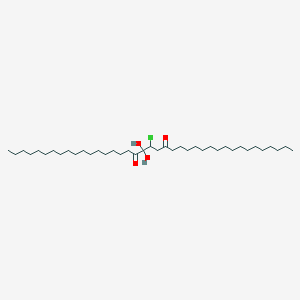

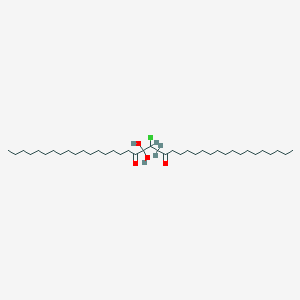

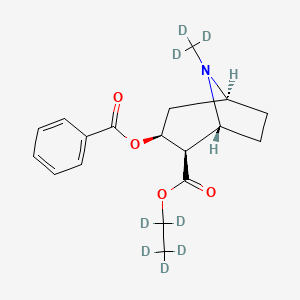

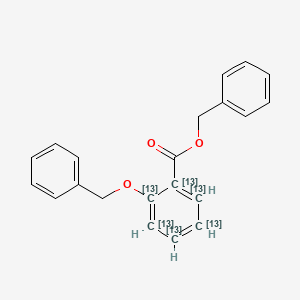

Benzoylecgonine ethyl ester-D8, also known as Cocaethylene-D8, is a derivative of Benzoylecgonine . It is structurally similar to cocaine, which is the methyl ester of benzoylecgonine . It is formed by the liver when cocaine and ethanol coexist in the blood . The molecular formula of Benzoylecgonine ethyl ester-D8 is C18H15D8NO4 .

Molecular Structure Analysis

The molecular structure of Benzoylecgonine ethyl ester-D8 is similar to that of cocaine, with the difference being that it is the ethyl ester of benzoylecgonine, while cocaine is the methyl ester . The molecular formula is C18H15D8NO4 .Physical And Chemical Properties Analysis

Benzoylecgonine ethyl ester-D8 has a molecular weight of 325.43 . Esters, in general, have polar bonds but do not engage in hydrogen bonding, making them intermediate in boiling points between nonpolar alkanes and alcohols . Esters of low molar mass are somewhat soluble in water .Scientific Research Applications

1. Dermal Penetration Analysis

In a study, microdialysis sampling was used to determine the dermal penetration of Esterom® components, which include hydroxypropyl benzoylecgonine and benzoylecgonine among others. It was found that hydroxypropyl benzoylecgonine is the only component with analgesic activity that penetrates the skin. This research highlights the use of dermal microdialysis as an effective technique to monitor the skin penetration of topically applied compounds, including benzoylecgonine (McDonald & Lunte, 2003).

2. Forensic Analysis of Cocaine Metabolites

A method was developed for the simultaneous analysis of cocaine and its metabolic and pyrolytic products, including benzoylecgonine. This method can be effectively adopted for analyzing cocaine and related compounds in biological samples by a single extraction, improving sensitivity through the formation of hydrochloride salts and using a one-step derivatization (Cardona et al., 2006).

3. Pharmaceutical and Clinical Research

Studies have investigated the pharmacokinetic, physiologic, and behavioral effects of cocaine and ethanol administration in humans. Cocaethylene, the ethyl ester of benzoylecgonine, has been detected in patients reporting concurrent use of cocaine and ethanol. This research provides insights into the enhanced and prolonged euphorigenic effects and the increased heart rate following cocaine/ethanol administration as compared to administration of cocaine or ethanol alone (McCance-Katz et al., 2005).

4. Synthesis and Structural Characterization

N-para-ferrocenyl benzoyl amino acid ethyl esters, including the benzoylecgonine ethyl ester, have been synthesized and characterized. The research provides insights into the synthesis and structural characterization of these compounds, offering valuable information for further chemical and pharmacological studies (Savage et al., 2005).

Safety And Hazards

properties

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl (1R,2R,3S,5S)-3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-3-22-18(21)16-14-10-9-13(19(14)2)11-15(16)23-17(20)12-7-5-4-6-8-12/h4-8,13-16H,3,9-11H2,1-2H3/t13-,14+,15-,16+/m0/s1/i1D3,2D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPOSNRHZIWLLL-DKCRSESOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)[C@@H]1[C@H]2CC[C@H](N2C([2H])([2H])[2H])C[C@@H]1OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601043108 | |

| Record name | Cocaethylene-D8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoylecgonine ethyl ester-D8 | |

CAS RN |

152521-09-0 | |

| Record name | Cocaethylene-D8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 152521-09-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)

![N-Acetyl-D-[15N]glucosamine](/img/structure/B583417.png)

![Ochratoxin B-[d5]](/img/structure/B583418.png)

![N-[2-13C]Acetyl-D-glucosamine](/img/structure/B583423.png)

![3h-[1,2]Oxathiolo[4,3-c]pyridine](/img/structure/B583427.png)